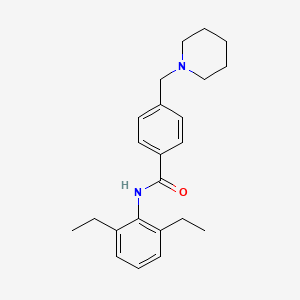
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Descripción general
Descripción
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of thiazole compounds, which have been shown to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the inhibition of the proteasome, a cellular complex that plays a critical role in protein degradation. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of key cellular processes, such as cell cycle progression and apoptosis. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide binds to the catalytic site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit a broad range of biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to exhibit anti-inflammatory and antimicrobial properties, although the underlying mechanisms are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. Another area of focus is the elucidation of the mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, which could lead to the development of more potent and selective proteasome inhibitors. In addition, future research could explore the potential of N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases. Overall, N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide represents a promising candidate for the development of novel therapeutics, and further research is needed to fully realize its potential.
Aplicaciones Científicas De Investigación
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins and ultimately triggers apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS3/c9-5-3-11-7(16-5)12-6(13)4-15-8-10-1-2-14-8/h3H,1-2,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTWSAXOOCBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B4761600.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4761613.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4761614.png)
![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4761635.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)


![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)
![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)

![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)